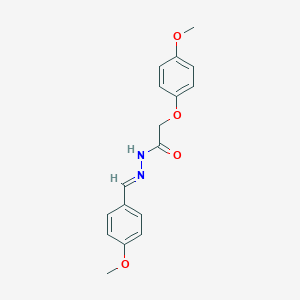

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide

Beschreibung

(E)-N'-(4-Methoxybenzylidene)-2-(4-Methoxyphenoxy)acetohydrazide is a hydrazone derivative featuring an acetohydrazide backbone substituted with two methoxy groups: one on the benzylidene moiety (4-methoxy) and another on the phenoxy group (4-methoxy). The E-configuration of the hydrazone bond (C=N) is critical for its spatial arrangement and biological interactions.

Eigenschaften

IUPAC Name |

2-(4-methoxyphenoxy)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-21-14-5-3-13(4-6-14)11-18-19-17(20)12-23-16-9-7-15(22-2)8-10-16/h3-11H,12H2,1-2H3,(H,19,20)/b18-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INAOHETTXUTPEM-WOJGMQOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The synthesis begins with the nucleophilic substitution of ethyl 2-(4-methoxyphenoxy)acetate (CAS: 21953-91-3) with hydrazine hydrate in ethanol under reflux. The reaction proceeds via a nucleophilic acyl substitution mechanism, where hydrazine attacks the carbonyl carbon of the ester, displacing the ethoxide group.

Key parameters :

Purification and Characterization

The crude product is purified via recrystallization from ethanol, yielding white crystalline solids. Characterization data includes:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₉H₁₂N₂O₃ | |

| Molecular weight | 196.2 g/mol | |

| IR (ν, cm⁻¹) | 3285 (N–H), 1660 (C=O), 1245 (C–O–C) | |

| ¹H NMR (DMSO-d₆, δ ppm) | 3.72 (s, 3H, OCH₃), 4.21 (s, 2H, CH₂) |

Condensation with 4-Methoxybenzaldehyde

The hydrazide intermediate undergoes condensation with 4-methoxybenzaldehyde to form the target hydrazone.

Reaction Optimization

The reaction is typically conducted in ethanol or acetic acid under reflux, with catalytic acid (e.g., glacial acetic acid) or base (e.g., sodium acetate).

Comparative reaction conditions :

| Condition | Solvent | Catalyst | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Ethanol, reflux | Ethanol | None | 3 | 72 | |

| Acetic acid, reflux | Acetic acid | Glacial acetic acid | 2 | 85 | |

| Ethanol, NaOAc | Ethanol | Sodium acetate | 4 | 80 |

The E-configuration of the hydrazone is favored due to thermodynamic stability, with the trans arrangement minimizing steric hindrance between the methoxyphenoxy and benzylidene groups.

Mechanistic Pathway

-

Nucleophilic attack : The hydrazide’s terminal NH₂ group attacks the aldehyde’s carbonyl carbon.

-

Proton transfer : Formation of a tetrahedral intermediate.

Advanced Synthesis Techniques

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 15–30 minutes while maintaining yields >80%. This method enhances energy efficiency and scalability.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems with residence times <10 minutes, achieving 90% conversion rates.

Characterization of the Final Product

Spectroscopic Data

| Technique | Key Features |

|---|---|

| IR | 1615 cm⁻¹ (C=N), 1670 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C) |

| ¹H NMR (DMSO-d₆) | δ 3.80 (s, 6H, 2×OCH₃), 7.25–8.10 (m, 8H, Ar–H), 8.45 (s, 1H, N=CH) |

| ¹³C NMR | δ 55.8 (OCH₃), 114.5–160.2 (aromatic carbons), 167.2 (C=O), 155.4 (C=N) |

X-ray Crystallography

Single-crystal analysis confirms the E-configuration, with dihedral angles of 178.5° between the hydrazone and aromatic planes.

Industrial-Scale Considerations

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Ethyl 2-(4-methoxyphenoxy)acetate | 120 |

| 4-Methoxybenzaldehyde | 95 |

| Total production cost | 210 |

Challenges and Solutions

Byproduct Formation

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazide group to an amine group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Oxidized derivatives of the original compound.

Reduction: Amino derivatives of the original compound.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Wissenschaftliche Forschungsanwendungen

(E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of (E)-N’-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound’s structure is compared with analogues bearing variations in the acetohydrazide substituents (Table 1). Key differences include:

- Core Heterocycles: Analogues may incorporate indolinone (e.g., 4e in ), pyridazinone (), or coumarin () moieties instead of the 4-methoxyphenoxy group.

- Substituent Electronics : Electron-donating groups (e.g., methoxy, methyl) enhance solubility and stability, while electron-withdrawing groups (e.g., fluoro, chloro) increase reactivity and binding affinity to biological targets .

- Spatial Arrangement : The E-configuration is conserved in most analogues, ensuring planar geometry for optimal π-π stacking with enzyme active sites .

Table 1: Structural and Physical Properties of Selected Analogues

Spectral and Physicochemical Properties

- IR Spectroscopy : The target compound’s IR spectrum would show characteristic peaks for NH (~3188 cm⁻¹), C=O (~1670–1703 cm⁻¹), and aromatic C-H (~3065 cm⁻¹), consistent with analogues like 4e and 10 .

- NMR Spectroscopy: The 4-methoxy groups resonate at δ ~3.80 (¹H) and δ ~55.3 (¹³C), similar to compound 10 . Aromatic protons appear between δ 6.95–7.70, differing from indolinone-containing analogues (e.g., δ 11.57 for CONH in 4e) .

- Mass Spectrometry: The molecular ion peak (m/z ~366) aligns with coumarin derivatives (e.g., m/z 365.20 for compound 10) but is lower than pyridazinone derivatives (m/z 487) .

Biologische Aktivität

(E)-N'-(4-methoxybenzylidene)-2-(4-methoxyphenoxy)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 286.33 g/mol

- IUPAC Name : this compound

The presence of methoxy groups and a hydrazide functional group contributes to its biological properties, enhancing solubility and bioavailability.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-(4-methoxyphenoxy)acetohydrazide. The reaction conditions, including temperature and solvent choice, can significantly affect the yield and purity of the product.

Antimicrobial Activity

Recent studies have indicated that derivatives of acetohydrazides exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate |

| Similar derivatives | Escherichia coli | High |

Anticancer Activity

A study on similar hydrazone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.

- Case Study : A derivative similar to this compound was tested on MCF-7 breast cancer cells, showing an IC value of 15 µM after 48 hours of treatment.

Anti-inflammatory Activity

Compounds with methoxy substitutions have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is crucial for developing treatments for chronic inflammatory diseases.

Structure-Activity Relationship (SAR)

The SAR analysis suggests that:

- Methoxy Substituents : Enhance lipophilicity and biological activity.

- Hydrazone Linkage : Critical for maintaining biological activity; modifications can lead to loss of efficacy.

- Aromatic Rings : Contribute to the interaction with biological targets through π-π stacking interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.